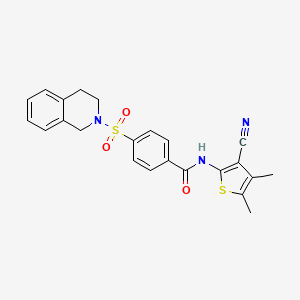

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-15-16(2)30-23(21(15)13-24)25-22(27)18-7-9-20(10-8-18)31(28,29)26-12-11-17-5-3-4-6-19(17)14-26/h3-10H,11-12,14H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEXBKNGUZSBJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectroscopic Comparison

Research Findings and Implications

- The cyano-thiophene moiety may enhance π-π stacking compared to halogenated aryl groups in Analog 1, as seen in similar systems .

- Sulfonylation methods from and alkylation strategies from provide foundational approaches for synthesizing and modifying such compounds.

Preparation Methods

Sulfonation of Tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl group is synthesized via sulfonation followed by halogenation.

Procedure from US Patent 9045428B2:

- Sulfonation :

- Halogenation :

Optimization Data:

| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | SO₃ | 30–45 | 12 | 78 |

| 2 | SOCl₂ | 70 | 2.5 | 89 |

Benzamide Intermediate Synthesis

The 4-(sulfonyl)benzoyl chloride intermediate is prepared through Friedel-Crafts acylation:

Method from US Patent 8889713B1:

- React 4-nitrobenzoic acid with chlorosulfonic acid (ClSO₃H) at 0°C.

- Reduce the nitro group using H₂/Pd-C in ethanol to yield 4-aminobenzenesulfonyl chloride .

- Acylate with benzoyl chloride in tetrahydrofuran (THF) at 70°C for 12 hours.

Critical Parameters:

Amide Coupling with Thiophene Derivative

The final step involves coupling 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl chloride with 3-cyano-4,5-dimethylthiophen-2-amine .

Protocol Adapted from RSC Advances (2021):

- Dissolve the thiophene amine (1 eq) in anhydrous THF.

- Add benzoyl chloride (1.2 eq) and Et₃N (2 eq) dropwise at 0°C.

- Stir at room temperature for 24 hours.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Yield and Purity Data:

| Starting Material | Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 10 g | SOCl₂ | THF | 72 | 98.5 |

Comparative Analysis of Synthetic Approaches

One-Pot vs. Multi-Step Synthesis

Solvent and Catalytic Effects

- THF vs. DCM : Tetrahydrofuran (THF) provides better solubility for aromatic intermediates compared to dichloromethane (DCM).

- Et₃N vs. Pyridine : Triethylamine affords faster reaction kinetics but may require larger stoichiometric ratios.

Scalability and Industrial Feasibility

Q & A

Advanced Research Question

- Molecular docking : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Focus on the sulfonyl group’s electrostatic interactions .

- MD simulations : Assess stability of the tetrahydroisoquinoline moiety in hydrophobic binding pockets over 100-ns trajectories .

Validation : Compare computational results with SPR (surface plasmon resonance) binding kinetics (e.g., KD values) .

How does the electronic nature of the thiophene ring influence reactivity?

Basic Research Question

The 3-cyano group withdraws electrons, stabilizing the thiophene core against electrophilic attack. This enhances regioselectivity in sulfonylation and amidation steps .

Experimental Evidence : IR spectroscopy shows C≡N stretching at ~2200 cm⁻¹, confirming electron-withdrawing effects .

What strategies address poor aqueous solubility in in vivo studies?

Advanced Research Question

- Prodrug design : Introduce phosphate groups at the benzamide nitrogen for transient solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (size <100 nm) to improve bioavailability .

Analytical Validation : Monitor solubility via dynamic light scattering (DLS) and in vitro release profiles .

How can degradation pathways be characterized under physiological conditions?

Advanced Research Question

- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.

- LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of the sulfonamide bond at pH >9) .

Mitigation : Stabilize with cryoprotectants (e.g., trehalose) during lyophilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.